chemical structure and properties of (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione
chemical structure and properties of (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione
An In-Depth Technical Guide to (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione
Introduction
(5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione, a chiral heterocyclic compound, represents a significant scaffold in medicinal chemistry. As a derivative of the essential amino acid L-tryptophan, it integrates the biologically active indole nucleus with the hydantoin ring system.[1][2][3][4] The hydantoin moiety, or imidazolidine-2,4-dione, is a well-established pharmacophore found in a variety of therapeutic agents with anticonvulsant, anti-inflammatory, and anticancer properties.[5][6][7] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione, tailored for researchers and professionals in drug discovery and development.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section details the fundamental identifiers and structural representation of (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione.
Nomenclature and Identifiers
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Systematic IUPAC Name: (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione[8]
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CAS Number: 40856-80-2[8]
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Synonyms: L-5-(3'-indolylmethylene)-hydantoin, (S)-5-((1H-Indol-3-yl)methyl)imidazolidine-2,4-dione, L-Tryptophan hydantoin[8]
Chemical Structure
The structure of (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione is characterized by a central five-membered hydantoin ring, which is substituted at the 5-position with a methylene-bridged indole group. The stereochemistry at the chiral center (C5 of the hydantoin ring) is designated as (S), reflecting its derivation from the naturally occurring L-tryptophan.
Figure 1: 2D Chemical Structure of (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the computed properties for (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione, primarily sourced from the PubChem database.[8]
| Property | Value | Source |
| Molecular Weight | 229.23 g/mol | PubChem[8] |
| XLogP3-AA | 1.1 | PubChem[8] |
| Hydrogen Bond Donor Count | 3 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[8] |
| Rotatable Bond Count | 2 | PubChem[8] |
| Exact Mass | 229.085127 g/mol | PubChem[8] |
| Topological Polar Surface Area | 74 Ų | PubChem[8] |
| Heavy Atom Count | 17 | PubChem[8] |
| Formal Charge | 0 | PubChem[8] |
| Complexity | 345 | PubChem[8] |
Synthesis
The synthesis of (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione is most logically approached from its parent amino acid, L-tryptophan. The Urech hydantoin synthesis provides a classical and effective route for the conversion of amino acids into their corresponding hydantoin derivatives.[6][10]
Synthetic Workflow: Urech Hydantoin Synthesis
The Urech synthesis involves two key steps: the formation of an N-carbamoyl amino acid intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the hydantoin ring.
Figure 2: Synthetic workflow for (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione via the Urech Synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for hydantoin synthesis from amino acids.[6][10]
Step 1: Carbamoylation of L-Tryptophan
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Dissolution: Dissolve L-tryptophan (1 equivalent) in an aqueous solution of potassium hydroxide (1 equivalent) with stirring until a clear solution is obtained.
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Addition of Cyanate: To the stirred solution, add a solution of potassium cyanate (1.1 equivalents) in water portion-wise, maintaining the temperature below 40°C.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of L-tryptophan.
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Acidification: After completion, cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., 2M HCl) to a pH of approximately 2-3. This will precipitate the N-carbamoyl-L-tryptophan intermediate.
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Isolation of Intermediate: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Causality: The initial basic conditions deprotonate the carboxylic acid of L-tryptophan, enhancing its solubility in the aqueous medium. Potassium cyanate serves as the source of the carbamoyl group. The subsequent acidification protonates the carboxylate, leading to the precipitation of the less soluble N-carbamoyl intermediate.
Step 2: Acid-Catalyzed Cyclization
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Suspension: Suspend the dried N-carbamoyl-L-tryptophan in a suitable solvent, such as water or a mixture of water and a polar organic solvent.
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Acidification and Heating: Add a strong mineral acid (e.g., concentrated HCl) and heat the mixture to reflux (typically 80-100°C) for 2-6 hours.
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Reaction Monitoring: Monitor the cyclization by TLC, observing the disappearance of the intermediate and the formation of the hydantoin product.
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Isolation and Purification: Upon completion, cool the reaction mixture to room temperature, which may induce crystallization of the product. Collect the crude product by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Causality: The strong acid protonates the terminal amide nitrogen of the carbamoyl group, making the carbonyl carbon more electrophilic. The amino group of the original tryptophan moiety then acts as a nucleophile, attacking this electrophilic carbon in an intramolecular fashion. Subsequent dehydration leads to the formation of the stable five-membered hydantoin ring.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the protons of the hydantoin ring, and the methylene bridge protons. The NH protons of both the indole and hydantoin rings will likely appear as broad singlets.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the hydantoin ring (typically in the range of 150-180 ppm), the aromatic carbons of the indole ring, the chiral C5 of the hydantoin, and the methylene bridge carbon.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the hydantoin carbonyls (around 1700-1780 cm⁻¹), and C=C stretching of the aromatic indole ring.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (229.23 g/mol ).
Biological and Pharmacological Relevance
The structural amalgamation of an indole nucleus and a hydantoin ring in (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione suggests a rich potential for biological activity.
The Hydantoin Scaffold in Drug Discovery
The imidazolidine-2,4-dione (hydantoin) core is a privileged scaffold in medicinal chemistry, present in several marketed drugs.[5][6] Its derivatives have been reported to possess a wide array of pharmacological activities, including:
The Indole Moiety in Pharmacology
The indole ring system is another cornerstone of medicinal chemistry, being an integral part of numerous natural products and synthetic drugs.[18] It is a key structural component of neurotransmitters like serotonin and melatonin, which are derived from tryptophan.[3][4] Indole derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and antitumor activities.[19][20]
Potential Therapeutic Applications
Given the pharmacological profiles of its constituent moieties, (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione and its derivatives are promising candidates for investigation in several therapeutic areas. Research on structurally related 5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-diones has explored their potential as radiosensitizing agents for cancer therapy.[15][16][17] The presence of the indole group also suggests possible interactions with targets in the central nervous system, although this remains to be experimentally verified.
Figure 3: Logical relationship between the structural features of (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione and its potential biological activities.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
(5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione is a molecule of significant interest, bridging the chemical spaces of natural amino acids and proven synthetic pharmacophores. Its straightforward synthesis from L-tryptophan, coupled with the rich pharmacological history of its indole and hydantoin components, makes it and its derivatives attractive targets for further investigation in drug discovery programs. This guide has provided a foundational understanding of its chemical and physical properties, a detailed synthetic protocol, and an overview of its potential biological relevance, serving as a valuable resource for the scientific community.
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